TCS-3035
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Overview
Description
TCS-3035 is a synthetic organic compound that features a thiazolidine ring fused with a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCS-3035 typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Coupling with Phenoxyacetic Acid: The thiazolidine derivative is then coupled with phenoxyacetic acid using a coupling reagent such as 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of a base like lutidine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring, potentially converting them to alcohols.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the phenolic hydrogen is replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
TCS-3035 has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of metabolism.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the biological activity of thiazolidine derivatives, including their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of TCS-3035 involves its interaction with molecular targets such as PPARs. By binding to these receptors, the compound can modulate gene expression related to lipid metabolism, glucose homeostasis, and inflammation . This interaction is facilitated by the compound’s ability to mimic natural ligands of PPARs, leading to the activation or inhibition of specific signaling pathways.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar phenoxyacetic acid structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide that shares the phenoxyacetic acid moiety.
Uniqueness: TCS-3035 is unique due to the presence of the thiazolidine ring, which imparts distinct biological activities and chemical reactivity compared to other phenoxyacetic acid derivatives. This structural feature allows it to interact with different molecular targets and participate in a broader range of chemical reactions.
Properties
IUPAC Name |
2-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMCOLGPDOYHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123021-85-2 |
Source
|
Record name | 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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